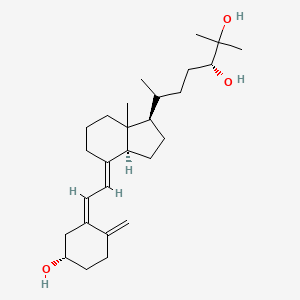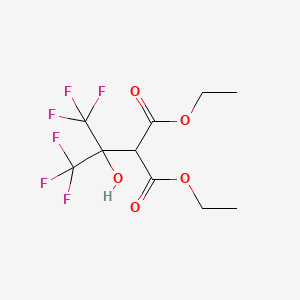![molecular formula C21H25N7O2 B13418845 7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid is a complex organic compound belonging to the class of pyridopyrimidines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid involves multiple steps, starting from readily available precursors. One of the synthetic routes includes the following steps :
Nucleophilic Substitution: Starting with 2-(methylthio)pyrimidin-4(3H)-one, nucleophilic substitution is carried out using thionyl chloride.
Bromination: The intermediate is then brominated.
Nucleophilic Substitution by Cyclopentylamine: This step introduces the cyclopentyl group.
Heck Reaction and Ring Closure: A one-pot two-step method involving the Heck reaction and ring closure sequence.
Oxidation and Bromination: Further oxidation and bromination steps are performed.
Cross-Coupling Reaction: The final step involves a cross-coupling reaction to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, bromine, cyclopentylamine, and various catalysts for cross-coupling reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid has several scientific research applications, including :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of cancers.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by inhibiting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. This inhibition blocks the progression of the cell cycle from the G1 phase to the S phase, thereby reducing cellular proliferation . The molecular targets involved include the CDK4/6-cyclin D1 complex, which is essential for cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palbociclib: A similar compound that also inhibits CDK4 and CDK6 and is used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with similar applications in cancer therapy.
Abemaciclib: A CDK4/6 inhibitor known for its broader spectrum of activity against various cancers.
Uniqueness
7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid is unique due to its specific structural features, which confer distinct binding properties and inhibitory effects on CDKs. This makes it a valuable compound for targeted cancer therapies .
Eigenschaften
Molekularformel |
C21H25N7O2 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C21H25N7O2/c29-20(30)17-11-14-12-24-21(26-19(14)28(17)15-3-1-2-4-15)25-18-6-5-16(13-23-18)27-9-7-22-8-10-27/h5-6,11-13,15,22H,1-4,7-10H2,(H,29,30)(H,23,24,25,26) |
InChI-Schlüssel |
KKEUCZGFPZXMLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)NC4=NC=C(C=C4)N5CCNCC5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


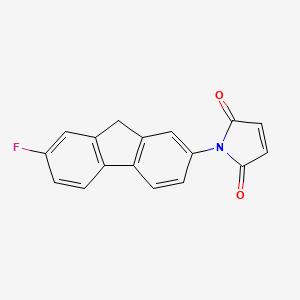
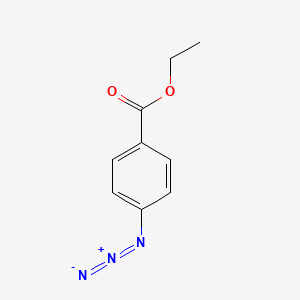
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
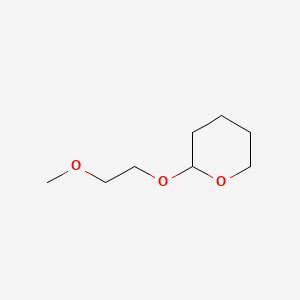
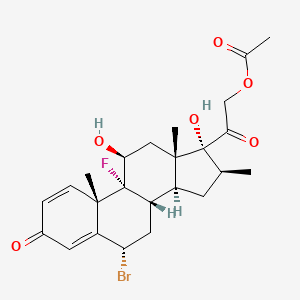
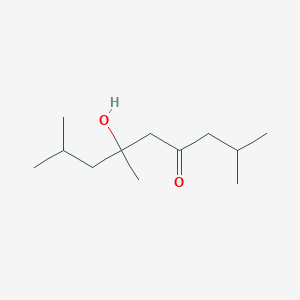
![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)
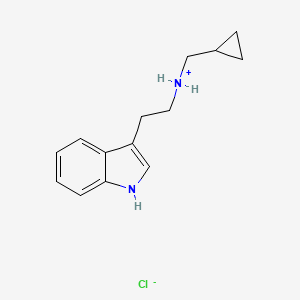
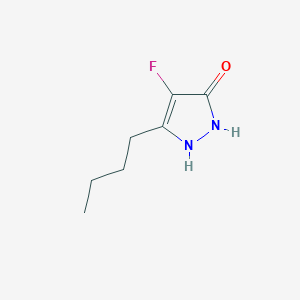
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
